molecular formula C10H14O2 B15226141 (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one

(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one

Cat. No.: B15226141
M. Wt: 166.22 g/mol
InChI Key: FNAOMPNFIBVSGB-VXNVDRBHSA-N
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Description

(1S,5R)-4-Oxaspiro[bicyclo[320]heptane-6,1’-cyclopentan]-7-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one typically involves multiple steps, including cycloaddition reactions and subsequent functional group transformations. One common approach is the [2+2] cycloaddition of suitable precursors under photochemical conditions, followed by further functionalization to achieve the desired spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    (1S,5S)-Bicyclo[3.2.0]heptan-2-one: Shares a similar bicyclic structure but lacks the spirocyclic oxygen atom.

    (1S,5S)-Spiro[bicyclo[3.2.0]heptane-2,2’-[1,3]dioxolane]: Contains a spirocyclic dioxolane ring instead of the oxaspiro structure.

Uniqueness

The uniqueness of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one lies in its specific spirocyclic arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical space and developing novel applications .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1R,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one

InChI

InChI=1S/C10H14O2/c11-8-7-3-6-12-9(7)10(8)4-1-2-5-10/h7,9H,1-6H2/t7-,9-/m1/s1

InChI Key

FNAOMPNFIBVSGB-VXNVDRBHSA-N

Isomeric SMILES

C1CCC2(C1)[C@H]3[C@@H](C2=O)CCO3

Canonical SMILES

C1CCC2(C1)C3C(C2=O)CCO3

Origin of Product

United States

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